molecular formula C14H15ClN2OS2 B2847030 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide CAS No. 953954-31-9

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide

Cat. No.: B2847030
CAS No.: 953954-31-9
M. Wt: 326.86
InChI Key: LWXHBHUVYPDUOC-UHFFFAOYSA-N
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Description

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide typically involves the reaction of 4-chlorobenzyl chloride with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like methanol or ethanol. The resulting intermediate is then reacted with N-ethylacetamide to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects. The thiazole ring can interact with various proteins and enzymes, altering their activity and leading to the desired biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-ethylacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the 4-chlorobenzyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS2/c1-2-16-13(18)7-12-9-20-14(17-12)19-8-10-3-5-11(15)6-4-10/h3-6,9H,2,7-8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXHBHUVYPDUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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